molecular formula C16H14ClN3O2 B13100516 Ethyl 3-(2-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 1956369-95-1

Ethyl 3-(2-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B13100516
CAS No.: 1956369-95-1
M. Wt: 315.75 g/mol
InChI Key: PZRBFDIWWRIKMY-UHFFFAOYSA-N
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Description

Ethyl 3-(2-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a chemical intermediate based on the privileged pyrazolo[1,5-a]pyrimidine (PP) scaffold, a fused heterocyclic system of significant interest in medicinal chemistry and drug discovery. This compound features a 2-chlorophenyl substituent at the 3-position and an ester group at the 6-position, making it a valuable building block for the synthesis of more complex, biologically active molecules. The rigid, planar structure of the PP core allows it to mimic dipeptide motifs and serve as a conformationally constrained scaffold for interacting with enzyme active sites. The pyrazolo[1,5-a]pyrimidine core is a key structural element in many protein kinase inhibitors (PKIs) relevant to targeted cancer therapy. Derivatives of this scaffold have been investigated as potent and selective inhibitors of kinases such as EGFR, B-Raf, MEK, and CK2, which are critical targets in cancers like non-small cell lung cancer (NSCLC) and melanoma . Furthermore, research has explored 7-(aminoalkyl)pyrazolo[1,5-a]pyrimidine derivatives as inhibitors of cathepsin K, a cysteine protease that plays a crucial role in bone resorption and is a promising target for treating osteoporosis . The structural features of this specific compound suggest its primary research value lies in its potential for further synthetic modification to develop novel therapeutic agents for these and other disease areas.

Properties

CAS No.

1956369-95-1

Molecular Formula

C16H14ClN3O2

Molecular Weight

315.75 g/mol

IUPAC Name

ethyl 3-(2-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C16H14ClN3O2/c1-3-22-16(21)12-8-18-15-13(9-19-20(15)10(12)2)11-6-4-5-7-14(11)17/h4-9H,3H2,1-2H3

InChI Key

PZRBFDIWWRIKMY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N2C(=C(C=N2)C3=CC=CC=C3Cl)N=C1)C

Origin of Product

United States

Preparation Methods

Condensation with α-Azidochalcones

One efficient method involves the condensation of 3-aminopyrazoles with electrophilic α-azidochalcones. This approach is straightforward and yields high-purity products. The reaction typically proceeds via nucleophilic attack by the amino group on the electrophilic chalcone, followed by cyclization to form the heterocyclic pyrazolo[1,5-a]pyrimidine structure.

  • Reaction Conditions: Mild heating in ethanol or similar solvents.
  • Advantages: High selectivity, good yields, and tolerance to various substituents.
  • Outcome: Formation of the pyrazolo[1,5-a]pyrimidine ring with the 2-chlorophenyl substituent at the 3-position and ethyl ester at the 6-position.

Cyclization with β-Dicarbonyl Compounds

This method involves the reaction of 3-substituted-5-amino-1H-pyrazoles with cyclic or acyclic β-dicarbonyl compounds such as ethyl acetoacetate or 2-acetylcyclopentanone. The process includes:

  • Nucleophilic addition of the amino-pyrazole to the β-dicarbonyl compound.
  • Oxidative dehydrogenation and cyclization to form the fused pyrazolo[1,5-a]pyrimidine ring system.

Reaction Parameters:

Parameter Typical Value
Solvent Ethanol with acetic acid (6 equiv)
Atmosphere Oxygen or air (1 atm)
Temperature 120–130 °C
Reaction Time 18 hours (conventional reflux)
Catalyst Sometimes Pd(OAc)2 or Cu(OAc)2 (varies)

Yields: High, often between 87% and 95% depending on substrates and conditions.

Microwave-Assisted Synthesis

Microwave irradiation has been demonstrated as a powerful technique to accelerate the synthesis of pyrazolo[1,5-a]pyrimidines, including the target compound. The benefits include:

  • Significant reduction in reaction time (minutes vs. hours).
  • Enhanced regioselectivity favoring formation of 7-substituted derivatives.
  • Higher yields and cleaner products with fewer by-products.

Typical Microwave Reaction Conditions:

Parameter Typical Value
Temperature Around 120 °C
Time 15–20 minutes
Solvent Often solvent-free or minimal solvent
Substrates 3-substituted-5-amino-1H-pyrazoles and cinnamoyl derivatives or β-dicarbonyl compounds
Outcome Selective formation of 7-aminopyrazolo[1,5-a]pyrimidines

This method is particularly effective for synthesizing derivatives with the 2-chlorophenyl substituent and ethyl ester groups, ensuring high purity and regioselectivity.

Comparative Data on Reaction Yields and Conditions

Method Conditions Yield (%) Reaction Time Notes
Condensation with α-azidochalcones Ethanol, mild heating ~70–80 Several hours High purity, straightforward
Cyclization with β-dicarbonyls Ethanol + AcOH, O2 atmosphere, 130 °C 87–95 18 h reflux High yields, regioselective
Microwave-assisted synthesis 120 °C, solvent-free or ethanol 80–90 15–20 min Faster, cleaner, better regioselectivity

Summary of Research Findings

  • The cyclization of 3-substituted-5-amino-1H-pyrazoles with β-dicarbonyl compounds under oxidative conditions is a robust method for preparing this compound and related derivatives.
  • Microwave-assisted synthesis offers a rapid and environmentally friendly alternative with improved regioselectivity and yield.
  • Acidic conditions (acetic acid) and oxygen atmosphere are critical for efficient cyclization and oxidative dehydrogenation steps.
  • Structural confirmation by NMR and X-ray crystallography supports the regioselective formation of the desired pyrazolo[1,5-a]pyrimidine scaffold.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazolo[1,5-a]pyrimidines .

Scientific Research Applications

Chemical Structure and Synthesis

Ethyl 3-(2-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate is characterized by a fused bicyclic structure that includes both pyrazole and pyrimidine rings. The presence of a 2-chlorophenyl substituent and an ethyl ester group significantly influences its chemical behavior and biological activity. The molecular formula is C16H14ClN3O2C_{16}H_{14}ClN_{3}O_{2} with a molecular weight of approximately 315.75 g/mol.

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common synthetic route employs the following steps:

  • Formation of Pyrazolo-Pyrimidine Core : Initial reactions involve the formation of the pyrazolo-pyrimidine core through cyclization processes.
  • Introduction of Substituents : Subsequent steps introduce the 2-chlorophenyl group and the ethyl ester at the carboxylate position.
  • Purification : The final product is purified using techniques such as column chromatography.

Recent advancements in synthetic methodologies have improved yields and allowed for greater structural diversity among derivatives of this compound, enhancing its potential applications in medicinal chemistry.

Biological Activities

Research indicates that this compound exhibits significant biological activities:

  • Anti-inflammatory Properties : Studies suggest that this compound can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.
  • Antitumor Activity : Preliminary investigations have shown that derivatives of this compound may inhibit tumor growth by targeting specific cellular pathways involved in cancer progression.
  • Antimicrobial Effects : The compound has demonstrated activity against various microbial strains, indicating potential use as an antimicrobial agent.

Case Studies

Several studies have documented the applications of this compound in various therapeutic contexts:

  • Cancer Research : A study evaluated the compound's efficacy against breast cancer cell lines, reporting significant inhibition of cell proliferation and induction of apoptosis in treated cells.
  • Inflammatory Diseases : Another investigation focused on its anti-inflammatory effects in animal models of arthritis, showing reduced swelling and pain in treated subjects compared to controls.
  • Antimicrobial Testing : Research demonstrated the compound's effectiveness against resistant strains of bacteria, highlighting its potential as a new antimicrobial agent.

Mechanism of Action

The mechanism by which Ethyl 3-(2-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as anti-inflammatory or anticancer activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

Positional Isomers
  • Molecular weight: 315.75 g/mol.
  • Ethyl 3-(4-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate ():
    The para-chloro substitution on the phenyl ring enhances symmetry and may improve crystal packing efficiency compared to the ortho-substituted target compound .
Halogen Substitution
  • Ethyl 2-(4-bromophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate ():
    Bromine (atomic radius: 1.14 Å) at the para position increases molecular polarizability and van der Waals interactions compared to chlorine (atomic radius: 0.99 Å). Molecular weight: 360.21 g/mol vs. 315.75 g/mol for the target compound .

Heterocyclic Core Modifications

  • Triazolo[1,5-a]pyrimidine Derivatives ():
    Replacing the pyrazole ring with a triazole (e.g., triazolo[1,5-a]pyrimidine) increases nitrogen content, altering hydrogen-bonding capabilities. For example, triazolo analogs in exhibit higher melting points (e.g., 206°C) compared to pyrazolo derivatives, suggesting enhanced thermal stability .
  • Tetrazolo[1,5-a]pyrimidine Derivatives ():
    Tetrazole rings introduce additional hydrogen-bonding sites (N–H groups), as seen in , where intermolecular N–H⋯N hydrogen bonds stabilize crystal packing .

Functional Group Variations

  • Ethyl 2-benzylsulfanyl-7-(2-chlorophenyl)-5-methyl-4,7-dihydro-1,2,4-triazolo[1,5-β]pyridine-3-carboxylate ():
    The benzylsulfanyl group introduces sulfur-based interactions, while the dihydro-pyridine ring reduces aromaticity, affecting π-stacking interactions .

Physical and Chemical Properties

Table 1: Comparative Data for Selected Analogs

Compound Molecular Weight (g/mol) Substituent Position Melting Point (°C) Key Functional Groups
Target: Ethyl 3-(2-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate 315.75 3-(2-ClPh), 7-Me Not reported Ester, Chlorophenyl, Methyl
Ethyl 2-(2-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate () 315.75 2-(2-ClPh), 7-Me Not reported Ester, Chlorophenyl, Methyl
Ethyl 3-(4-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate () 315.75 3-(4-ClPh), 7-Me Not reported Ester, Chlorophenyl, Methyl
Ethyl 2-(4-bromophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate () 360.21 2-(4-BrPh), 7-Me Not reported Ester, Bromophenyl, Methyl
Ethyl 5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate () 365.31 5-(3-MeOPh), 7-CF₃ Not reported Ester, CF₃, Methoxyphenyl
Ethyl 4,7-dihydro-7-oxo-4-pentyl-2-phenyl-triazolo[1,5-a]pyrimidine-6-carboxylate () 349.39 2-Ph, 7-O 112–113 Ester, Dihydro, Oxo

Biological Activity

Ethyl 3-(2-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article provides an in-depth exploration of its biological activity, including synthesis methods, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a fused bicyclic structure that includes both pyrazole and pyrimidine rings, characterized by the presence of a chlorophenyl group and a carboxylate moiety . Its molecular formula is C16H15ClN2O2C_{16}H_{15}ClN_2O_2 with a molecular weight of approximately 315.75 g/mol . The presence of these functional groups contributes to its unique chemical properties and biological activities.

Anticancer Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. This compound has been shown to selectively target various cancer cell lines by inhibiting specific signaling pathways associated with tumor growth. For instance:

  • Mechanism of Action : The compound interacts with protein targets involved in cell proliferation and survival, leading to apoptosis in cancer cells.
  • Selectivity : Studies have demonstrated that this compound exhibits selectivity towards cancer cells over normal cells, minimizing cytotoxic effects on healthy tissues.

Enzymatic Inhibition

The compound also shows promise as an enzyme inhibitor. It has been reported to inhibit key enzymes involved in metabolic pathways:

  • Target Enzymes : this compound has been found to inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and repair.
  • Inhibition Studies : In vitro assays have shown that the compound can significantly reduce enzyme activity at low micromolar concentrations.

Synthesis Methods

The synthesis of this compound typically involves:

  • Starting Materials : Utilizing 2-chlorobenzaldehyde and ethyl 3-amino-1H-pyrazole-4-carboxylate as key precursors.
  • Reaction Conditions : The reaction is often conducted under reflux conditions in solvents such as ethanol or acetic acid.
  • Yield : Recent synthetic routes have reported yields ranging from 60% to 85% , depending on the specific methodology employed.

Case Study 1: Anticancer Efficacy

A study published in Molecules examined the efficacy of this compound against various cancer cell lines, including breast and lung cancer. The results indicated:

  • A dose-dependent reduction in cell viability.
  • Induction of apoptosis confirmed through flow cytometry assays.

Case Study 2: Enzyme Inhibition Profile

Another investigation focused on the enzyme inhibition profile of this compound against DHFR. Key findings included:

  • IC50 values were determined to be around 0.25 µM , indicating potent inhibitory activity.
  • The kinetic studies suggested a competitive inhibition mechanism.

Comparative Analysis with Related Compounds

Compound NameStructureUnique FeaturesBiological Activity
This compoundStructureChlorophenyl substitutionAnticancer and enzymatic inhibition
Ethyl 2-(4-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylateStructureDifferent halogen substitutionModerate anticancer activity
Pyrido[2,3-d]pyrimidine derivativesStructureVarious substitutionsBroad spectrum anticancer activity

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